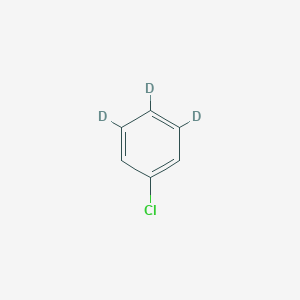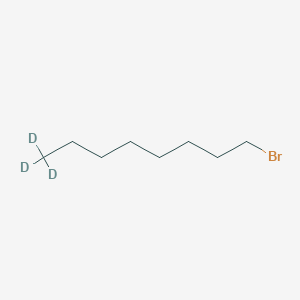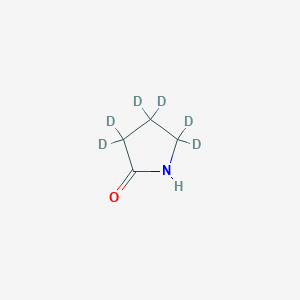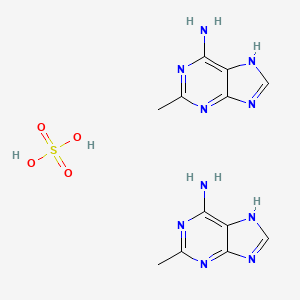
Sodium elaidate
概要
説明
Sodium elaidate is the sodium salt of elaidic acid, a trans-unsaturated fatty acid. Elaidic acid is the trans isomer of oleic acid, which is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Sodium elaidate can be synthesized through the neutralization of elaidic acid with sodium hydroxide. The reaction typically involves dissolving elaidic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating oleic acid to convert it into elaidic acid, followed by neutralization with sodium hydroxide. The hydrogenation process involves the use of a catalyst, such as palladium or nickel, under controlled temperature and pressure conditions to achieve the desired trans configuration.
化学反応の分析
Types of Reactions: Sodium elaidate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, such as epoxides and hydroperoxides.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium or nickel) are used.
Substitution: Various cationic reagents can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Epoxides, hydroperoxides, and other oxidized derivatives.
Reduction: Saturated fatty acids, such as stearic acid.
Substitution: Compounds with different cations replacing the sodium ion.
科学的研究の応用
Sodium elaidate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: this compound is used in studies related to lipid metabolism and membrane biology.
Medicine: It is investigated for its effects on cardiovascular health and its role in the development of atherosclerosis.
Industry: this compound is used in the production of soaps, detergents, and cosmetics due to its surfactant properties.
作用機序
The mechanism of action of sodium elaidate involves its interaction with cellular membranes and enzymes. As a trans fatty acid, it can incorporate into cell membranes, altering their fluidity and function. This compound can also interact with enzymes involved in lipid metabolism, affecting their activity and leading to changes in cellular lipid profiles. These interactions can influence various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Sodium oleate: The sodium salt of oleic acid, a cis-unsaturated fatty acid.
Sodium stearate: The sodium salt of stearic acid, a saturated fatty acid.
Sodium palmitate: The sodium salt of palmitic acid, another saturated fatty acid.
Comparison:
Sodium elaidate vs. Sodium oleate: this compound has a trans configuration, while sodium oleate has a cis configuration. This difference in configuration affects their physical properties and biological activities. This compound tends to form more rigid and less fluid membranes compared to sodium oleate.
This compound vs. Sodium stearate and Sodium palmitate: this compound, being an unsaturated fatty acid, has different chemical reactivity and physical properties compared to the saturated fatty acids sodium stearate and sodium palmitate. The presence of the double bond in this compound makes it more reactive in certain chemical reactions, such as oxidation.
This compound’s unique trans configuration and its effects on membrane properties and enzyme interactions distinguish it from other similar compounds, making it a valuable subject of study in various scientific fields.
特性
IUPAC Name |
sodium;(E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKXLBQYZLBQEK-RRABGKBLSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18175-45-6 | |
| Record name | Sodium elaidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018175456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM ELAIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMX9T66R2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















